Elabela/Toddler-11

Description

Discovery and Nomenclature of the Chemical Compound

The discovery of Elabela/Toddler was a notable event in the field of molecular biology, primarily because its gene, APELA, was identified in a genomic region previously considered non-coding. ahajournals.orgnih.gov

Two research groups independently identified this novel peptide in 2013 and 2014. frontiersin.orgnih.gov One group named it "Elabela," while the other named it "Toddler." ahajournals.orgnih.gov These independent discoveries highlighted the peptide's significance and spurred further investigation into its functions.

The compound is known by several names, including Elabela (ELA), Toddler, and Apela. wikipedia.orggenecards.org The HUGO Gene Nomenclature Committee has assigned the standardized gene symbol APELA, which stands for Apelin Receptor Early Endogenous Ligand. genecards.orgviamedica.pl This gene encodes a pre-proprotein of 54 amino acids, which is then processed into shorter, active peptides. wikipedia.orgnih.gov

Here is a summary of the various names and symbols associated with the compound:

| Category | Name/Symbol |

|---|---|

| Standardized Gene Symbol | APELA genecards.orgviamedica.pl |

| Peptide Names | Elabela (ELA), Toddler, Apela wikipedia.orggenecards.org |

Elabela is classified as the second endogenous ligand for the apelin receptor (APJ), the first being apelin itself. mdpi.comfrontiersin.orgnih.gov Despite having little sequence similarity to apelin, Elabela binds to and activates the APJ receptor, mediating various biological effects. frontiersin.orged.ac.uk The discovery of a second ligand for the APJ receptor suggested a more complex regulatory system than previously understood. nih.gov Both Elabela and apelin are peptide ligands that activate the G protein-coupled apelin receptor. researchgate.netnih.gov

Alternative Designations and Standardized Gene Symbol (APELA)

Historical Context of APJ Receptor Ligand Discovery

The apelin receptor, also known as APJ, was first identified in 1993 and was initially classified as an orphan receptor because its endogenous ligand was unknown. bioscientifica.comnih.gov In 1998, apelin was discovered and identified as the first endogenous ligand for APJ. frontiersin.orgbioscientifica.com For years, apelin was thought to be the sole ligand for this receptor. The subsequent discovery of Elabela/Toddler as a second endogenous ligand opened new avenues of research into the physiological roles of the apelin receptor system. nih.govnih.gov

The timeline of these discoveries is as follows:

| Year | Discovery |

|---|---|

| 1993 | Identification of the APJ receptor as an orphan receptor. bioscientifica.comnih.gov |

| 1998 | Identification of apelin as the first endogenous ligand for the APJ receptor. frontiersin.orgbioscientifica.com |

| 2013-2014 | Independent discovery of Elabela/Toddler as the second endogenous ligand for the APJ receptor. frontiersin.orgnih.gov |

Structure

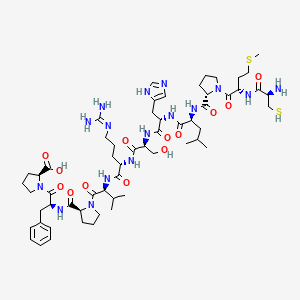

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKPNJFJXZBRMX-HDKAIKTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H90N16O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Biosynthesis of Elabela/toddler 11

APELA Gene Structure and Genomic Locus

The journey of Elabela/Toddler begins with the APELA gene, which encodes this important peptide. researchgate.netnih.gov The gene, also known as ELA, Ende, or Tdl, was initially considered to be non-coding. researchgate.netnih.govgenecards.org

Chromosomal Localization and Exonic Organization

In humans, the APELA gene is situated on chromosome 4, specifically at the 4q32.3 locus. mdpi.commdpi.comwikipedia.org The genomic coordinates for this gene are from base pair 164,877,178 to 164,898,965 on the forward strand. The gene is composed of three to four exons, which are the segments of DNA that code for the final protein product. mdpi.commdpi.commdpi.comnih.govunipa.it In zebrafish, a model organism where Elabela was first extensively studied, the gene is located on chromosome 1 and also consists of three exons. nih.gov

Table 1: Genomic Details of the Human APELA Gene

| Feature | Description |

|---|---|

| Gene Name | APELA (Apelin Receptor Early Endogenous Ligand) |

| Aliases | ELA, Ende, Tdl |

| Chromosomal Locus | 4q32.3 |

| Genomic Coordinates | Chr4: 164,877,178-164,898,965 |

| Number of Exons | 3-4 |

Precursor Protein Synthesis and Signal Peptide Processing

The information encoded in the APELA gene is transcribed into messenger RNA (mRNA), which then serves as a template for the synthesis of a precursor protein. nih.gov This initial protein undergoes several modifications to become the active Elabela peptide.

Characterization of the 54-Amino Acid Preproprotein

The translation of the APELA mRNA results in a 54-amino acid preproprotein. researchgate.netmdpi.comnih.govresearchgate.net This precursor molecule is the initial, inactive form of the Elabela hormone. researchgate.netnih.govresearchgate.net The synthesis of this preproprotein is the first step in the biosynthetic pathway of Elabela. nih.govresearchgate.net

N-Terminal Signal Peptide Cleavage

The preproprotein contains a signal peptide at its N-terminus, which is a short chain of amino acids that directs the protein to the endoplasmic reticulum for further processing. mdpi.comwikipedia.orgfrontiersin.orgfrontiersin.org This signal peptide, typically 22 amino acids in length, is cleaved off from the preproprotein. mdpi.comfrontiersin.orgfrontiersin.org This cleavage is a critical step in the maturation process, as it allows the resulting proprotein to be secreted from the cell. wikipedia.orgnih.gov

Maturation and Isoform Generation

Following the removal of the signal peptide, the remaining proprotein undergoes further processing to generate the mature, biologically active forms of Elabela.

Proteolytic Processing to ELA-32 Mature Peptide

The 32-amino acid proprotein is the primary mature form of Elabela, known as ELA-32. mdpi.comnih.govresearchgate.net This peptide is generated after the signal peptide is cleaved from the initial 54-amino acid preproprotein. mdpi.comnih.govresearchgate.net ELA-32 is a biologically active molecule that can bind to its receptor and elicit physiological responses. mdpi.com Further proteolytic cleavage of ELA-32 can result in shorter, also active, isoforms such as ELA-21 and ELA-11. mdpi.commdpi.comnih.govresearchgate.net

Table 2: Key Molecules in Elabela/Toddler-11 Biosynthesis

| Molecule | Description | Number of Amino Acids |

|---|---|---|

| APELA Preproprotein | The initial, inactive protein translated from the APELA gene. | 54 |

| N-Terminal Signal Peptide | A sequence that directs the protein for processing and is subsequently cleaved. | 22 |

| ELA-32 | The mature, 32-amino acid active form of the Elabela peptide. | 32 |

Cleavage into ELA-21 and ELA-11 Isoforms

The 32-amino acid ELA-32 peptide contains specific sites that are susceptible to further enzymatic cleavage, leading to the formation of shorter, yet still biologically active, isoforms. nih.govresearchgate.net The presence of dibasic amino acid residues, specifically Arg9-Arg10 and Arg20-Arg21, are predicted cleavage sites. researchgate.net

This proteolytic processing results in the generation of two primary isoforms:

ELA-21: A 21-amino acid peptide. nih.govmdpi.com

ELA-11: An 11-amino acid peptide. nih.govmdpi.com

These isoforms, along with ELA-32, are all considered functionally active, though they may exhibit different affinities for their receptor and potentially trigger distinct downstream signaling pathways. dergipark.org.trahajournals.org While ELA-21 and ELA-11 are predicted and have been identified as major metabolites, other isoforms such as ELA-16, ELA-18, ELA-19, and ELA-20 have also been detected in human plasma after incubation with ELA-32. nih.govcore.ac.uk Interestingly, in these in vitro studies, ELA-21 was not detected as a major metabolite, suggesting complex and context-dependent processing of the ELA-32 precursor. nih.govcore.ac.uk

Table 1: Major Isoforms of Elabela/Toddler

| Isoform | Number of Amino Acids | Precursor |

|---|---|---|

| ELA-32 | 32 | pro-Elabela |

| ELA-21 | 21 | ELA-32 |

| ELA-11 | 11 | ELA-32 |

Post-Translational Modifications and Inter-Cysteine Bridges

Beyond proteolytic cleavage, Elabela undergoes other critical post-translational modifications that are essential for its structure and function. One of the most significant of these is the formation of a disulfide bridge.

A key structural feature of both ELA-32 and ELA-21 is the presence of an inter-cysteine disulfide bond. nih.govresearchgate.net This bond forms between two cysteine residues within the peptide chain, creating a cyclic structure. researchgate.net This cyclization is a crucial post-translational modification that confers stability to the peptide and is important for its biological activity. researchgate.net The disulfide bridge helps to maintain the three-dimensional conformation of the peptide, which is necessary for its proper binding to its receptor, the apelin receptor (APJ). researchgate.netlcms.cz

Another notable post-translational modification is the potential for the N-terminal glutamine (Gln) of ELA-32 to be converted into pyroglutamic acid. nih.govresearchgate.net This modification is also observed in other biologically active peptides and can protect the peptide from degradation by aminopeptidases, thereby extending its half-life.

Table 2: Post-Translational Modifications of Elabela/Toddler

| Modification | Affected Isoform(s) | Description | Significance |

|---|---|---|---|

| Disulfide Bridge | ELA-32, ELA-21 | Formation of a covalent bond between two cysteine residues. nih.govresearchgate.net | Creates a cyclic structure, conferring conformational stability essential for receptor binding and biological activity. researchgate.net |

| Pyroglutamation | ELA-32 | Conversion of the N-terminal glutamine to pyroglutamic acid. nih.govresearchgate.net | May protect the peptide from enzymatic degradation, potentially increasing its half-life. |

Receptor Interaction and Ligand Pharmacology of Elabela/toddler 11

The Apelin Receptor (APJ/APLNR): A Key Player in Cellular Signaling

The apelin receptor, officially named APLNR, is a class A G protein-coupled receptor (GPCR). guidetopharmacology.orgbioscientifica.com First identified in 1993 due to its sequence homology with the angiotensin II receptor type 1, it was initially classified as an orphan receptor as its endogenous ligand was unknown. guidetopharmacology.orgsinobiological.comebi.ac.uk

Structural and Functional Characteristics of APJ as a G Protein-Coupled Receptor

The human APLNR protein consists of 380 amino acids and exhibits the classic GPCR structure, characterized by seven transmembrane (TM) alpha-helical segments that span the cell membrane. guidetopharmacology.orgmdpi.com This structure is stabilized by disulfide bonds, a common feature of many class A GPCRs. nih.gov Specifically, in the apelin receptor, two such bonds are formed: one between a cysteine residue in the N-terminus and another in the third extracellular loop (ECL3), and a second between a cysteine in the third transmembrane domain (TM3) and one in the second extracellular loop (ECL2). nih.gov

Functionally, the apelin receptor is coupled to inhibitory G proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular production of cyclic AMP (cAMP). ahajournals.orgguidetopharmacology.org Beyond G protein-dependent signaling, the receptor can also activate the β-arrestin pathway, which promotes its internalization. ahajournals.orguniprot.org

Elabela/Toddler-APJ Binding Characteristics

Elabela binds to the apelin receptor, initiating a series of cellular responses. ahajournals.org The specifics of this binding, including the affinities of different Elabela isoforms and the key residues involved, distinguish it from apelin's interaction with the same receptor.

Comparative Binding Affinities of Elabela Isoforms (ELA-32, ELA-21, ELA-11)

Elabela exists in several isoforms, with ELA-32, ELA-21, and ELA-11 being the most studied. nih.govmdpi.com These isoforms exhibit different binding affinities for the apelin receptor. In human left ventricle tissue, ELA-32 demonstrates a significantly higher affinity than both ELA-21 and [Pyr1]apelin-13. ahajournals.orgnih.gov In contrast, ELA-11 shows a considerably lower affinity than the other peptides. ahajournals.orgnih.gov This suggests that a longer peptide sequence, particularly with positively charged residues at the N-terminus, is crucial for optimal binding. ahajournals.org

Studies using Chinese hamster ovary (CHO) cells expressing the human apelin receptor have shown that ELA-32, ELA-21, and an extended peptide, ELA-14, bind with subnanomolar affinity. ahajournals.org The shorter linear and cyclized forms of ELA-11, however, display a roughly 100-fold decrease in affinity. ahajournals.org

| Ligand | Binding Affinity (pKi) in Human Left Ventricle | Binding Affinity (Ki) |

| ELA-32 | 9.59 ± 0.08 ahajournals.orgnih.gov | |

| ELA-21 | 8.52 ± 0.11 ahajournals.orgnih.gov | |

| ELA-11 | 7.85 ± 0.05 ahajournals.orgnih.gov | 14 nM rndsystems.comtocris.com |

| [Pyr1]apelin-13 | 8.85 ± 0.04 ahajournals.orgnih.gov |

This table presents the binding affinities of various Elabela isoforms and apelin-13 (B560349) to the apelin receptor. pKi values are from studies on human left ventricle tissue, while the Ki value for ELA-11 is from a separate in vitro assay.

Distinct Binding Modes and Receptor Residue Interactions Compared to Apelin

Despite both binding to the apelin receptor, in silico modeling and experimental data indicate that Elabela and apelin have distinct binding modes. ahajournals.orgnih.gov While they share a hydrophobic binding pocket for their C-terminal regions, the interactions with specific receptor residues differ. ahajournals.org

A key difference lies in the N-terminal region. Apelin-13 possesses an important N-terminal RPRL motif that is crucial for initial receptor recognition. ahajournals.org Elabela-11 lacks a directly corresponding motif, although the longer Elabela isoforms do have positively charged amino acids in this region. ahajournals.org Furthermore, structure-function studies have revealed that certain aspartate residues in the apelin receptor that are critical for apelin binding and activity are not involved in the activity of Elabela/Toddler. nih.gov Specifically, Asp282 in the rat receptor and Asp284 in the human receptor are key for apelin but not for Elabela. nih.gov

Research on short analogues of Elabela has highlighted the importance of His26 and Val29 for its binding to the apelin receptor. acs.orgresearchgate.net Docking experiments suggest that Phe31 of Elabela may bind to a different groove than Phe13 of apelin-13. acs.org

Role of C-Terminal Residues in Receptor Binding

The C-terminal residues of Elabela are critical for its binding to the apelin receptor. nih.govmdpi.comnih.gov Alanine (B10760859) scanning mutagenesis studies have shown that the C-terminus of Elabela carries the key pharmacophore for both receptor binding and activation. nih.gov Specifically, an alanine scan of ELA(19-32) revealed that the C-terminal residues Arg28, Val29, Pro30, Phe31, and Pro32, along with His26, are crucial for binding and signaling. novoprolabs.com

Receptor Activation and Intracellular Signaling Initiation

Upon binding to the apelin receptor, Elabela initiates intracellular signaling through both G protein-dependent and β-arrestin-dependent pathways. nih.govahajournals.org

Activation of the apelin receptor by Elabela leads to the coupling of Gαi proteins, which inhibits cAMP production. ahajournals.orgmdpi.com All three major isoforms (ELA-32, ELA-21, and ELA-11) have been shown to be full agonists in this assay, with potencies in the subnanomolar range, comparable to [Pyr1]apelin-13. ahajournals.org This indicates that even the shortest isoform, ELA-11, is sufficient for effective Gαi-protein signaling. ahajournals.org

In addition to the G protein pathway, Elabela binding also triggers β-arrestin recruitment, leading to receptor internalization. ahajournals.orgnih.gov The various isoforms of Elabela can exhibit biased agonism, preferentially activating one pathway over the other. For instance, longer isoforms like ELA-32 tend to show a stronger bias towards the β-arrestin signaling pathway compared to shorter isoforms. nih.gov This activation of β-arrestin is a key step in mediating receptor endocytosis and subsequent downstream signaling events. frontiersin.org

Furthermore, Elabela binding can stimulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and induce intracellular calcium mobilization. frontiersin.orgresearchgate.net These signaling events contribute to the diverse physiological functions of the Elabela-apelin receptor system. frontiersin.org

G Protein-Dependent Signaling Pathways

The binding of Elabela to the APJ receptor predominantly triggers signaling through heterotrimeric G proteins, specifically the Gαi and Gαq subunits. unipa.itportlandpress.com This activation is central to many of the peptide's biological effects.

Inhibition of Cyclic Adenosine (B11128) Monophosphate (cAMP) Production

A primary and well-documented consequence of Elabela's activation of the APJ receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. ahajournals.orgmdpi.com This effect is mediated through the Gαi protein subunit. ahajournals.orgscispace.com All isoforms of Elabela, including ELA-32, ELA-21, and the shorter ELA-11, have been demonstrated to be full agonists in their ability to inhibit forskolin-induced cAMP production, showcasing their functional coupling to the Gαi pathway. ahajournals.org This inhibition of cAMP is a critical signaling event that contributes to various cellular responses modulated by Elabela.

Activation of Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

Elabela is a potent activator of the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling cascade. uniprot.orgfrontiersin.org Upon binding to the APJ receptor, Elabela stimulates the phosphorylation and activation of ERK1/2. mdpi.comcore.ac.uk This G protein-dependent pathway is crucial for regulating a variety of cellular processes, including cell proliferation, differentiation, and survival. researchgate.net The activation of the ERK/MAPK pathway has been implicated in the angiogenic and cardioprotective effects of Elabela. researchgate.netmdpi.com

Activation of Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Cascade

Another significant G protein-dependent pathway stimulated by Elabela is the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. unipa.itrndsystems.comactanaturae.ru Elabela's engagement with the APJ receptor leads to the activation of PI3K, which in turn phosphorylates and activates AKT, a key signaling node. frontiersin.orgnih.gov This cascade is essential for cell growth, survival, and metabolism. mdpi.comrndsystems.com The PI3K/AKT pathway is involved in the pro-survival and anti-apoptotic effects of Elabela in various cell types. mdpi.comfrontiersin.org

Activation of Phospholipase C (PLC) and AMP-Activated Protein Kinase (AMPK) Signaling

Elabela has also been shown to activate Phospholipase C (PLC) and AMP-Activated Protein Kinase (AMPK). frontiersin.orged.ac.uk The activation of PLC is typically associated with Gαq/11 coupling and leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and protein kinase C (PKC) activation. unipa.itgoogle.com Furthermore, Elabela can stimulate AMPK, a critical regulator of cellular energy homeostasis. nih.gov

Preferential G Protein-Biased Signaling of ELA-11

Different isoforms of Elabela can exhibit biased agonism, preferentially activating certain signaling pathways over others. Notably, the shortest active fragment, ELA-11, has been identified as a potential G protein-biased agonist of the apelin receptor. ahajournals.org While ELA-11 effectively inhibits cAMP production, its ability to recruit β-arrestin is significantly reduced compared to longer isoforms like ELA-32 and ELA-21. ahajournals.orgmdpi.com This suggests that ELA-11 preferentially activates G protein-dependent signaling, which could have distinct physiological consequences compared to the more balanced signaling of other Elabela isoforms. ahajournals.orgwalshmedicalmedia.com

Beta-Arrestin-Dependent Signaling and Receptor Internalization

In addition to G protein-mediated signaling, Elabela's interaction with the APJ receptor also initiates β-arrestin-dependent pathways. ahajournals.orguniprot.org Beta-arrestins are versatile scaffold proteins that, upon recruitment to the activated receptor, can mediate G protein-independent signaling and are crucial for receptor desensitization and internalization. walshmedicalmedia.commdpi.com

The binding of Elabela to the APJ receptor promotes the recruitment of β-arrestin 2 to the receptor-ligand complex. ahajournals.orgnih.gov This recruitment is a key step for both initiating β-arrestin-mediated signaling and for triggering the internalization of the APJ receptor from the cell surface via clathrin-mediated endocytosis. ahajournals.orgunipa.it Receptor internalization is a vital mechanism for attenuating G protein signaling and preventing receptor overstimulation. ahajournals.org Longer Elabela isoforms, such as ELA-32 and ELA-21, are more potent at recruiting β-arrestin and inducing receptor internalization compared to ELA-11. ahajournals.org

| Feature | ELA-32 / ELA-21 | ELA-11 |

| cAMP Inhibition | Full Agonist | Full Agonist |

| β-Arrestin Recruitment | Potent | Reduced Potency |

| Receptor Internalization | Potent | Reduced Potency |

| Signaling Bias | Balanced | G Protein-Biased |

Cellular and Tissue Expression Profiles of Elabela/toddler 11

Spatiotemporal Expression During Embryonic Development

Elabela is highly expressed during embryonic development, playing a critical role in processes such as gastrulation and the formation of the cardiovascular system. frontiersin.orgoup.com Its expression is tightly regulated both spatially and temporally, ensuring proper cell migration and differentiation. frontiersin.orgbiorxiv.org

Expression in Human Embryonic Stem Cells and Induced Pluripotent Stem Cells

Elabela is notably expressed and secreted by undifferentiated human embryonic stem cells (hESCs). frontiersin.orgwikipedia.org This expression is rapidly downregulated as the stem cells begin to differentiate. frontiersin.org Research has shown that ELA is part of a core human pluripotency network, and like other key pluripotency genes such as POU5F1, its expression is silenced during the formation of embryoid bodies. google.com In hESCs, Elabela has been shown to sustain self-renewal through the PI3K/AKT pathway, acting in both an autocrine and paracrine manner. wikipedia.orgnih.gov The peptide has also been detected in induced pluripotent stem cells. nih.govahajournals.org

Localization in Midline Tissues (e.g., Notochord, Neural Tube)

During organogenesis, Elabela expression is prominent in midline tissues. wikipedia.org In zebrafish embryos, its expression becomes concentrated in the axial midline, including the notochord and the neural tube. wikipedia.orggoogle.com Specifically, it is secreted by the notochord and acts as a guidance cue for angioblasts, the precursors of endothelial cells, directing their migration towards the embryonic midline to form the primary axial vessels. mdpi.com In mammals, Elabela is also expressed in the neural tube. wikipedia.org Expression has also been noted in the node and posterior notochord region in mouse embryos. researchgate.net

Dynamic Expression Patterns During Gastrulation

Elabela plays a pivotal role during gastrulation, a critical phase of early embryonic development where the primary germ layers are formed. In zebrafish, the ela gene is expressed ubiquitously in the blastoderm at the onset of zygotic transcription. researchgate.netgoogle.com As gastrulation proceeds, its expression becomes more localized to the axial region. google.com The peptide acts as a motogen, a factor that promotes cell movement, for mesendodermal cells. researchgate.net Both the absence and the overproduction of Elabela have been shown to disrupt the migration of these cells, highlighting the importance of precise expression levels. researchgate.netphoenixbiotech.net The expression of Elabela precedes that of Apelin, the other endogenous ligand for the APJ receptor, which only begins to be expressed at the end of gastrulation. This temporal difference suggests Elabela is the primary, initial ligand for the APJ receptor during early developmental stages.

Distribution in Adult Organ Systems

While highly expressed in the embryo, Elabela is also present in specific adult tissues, where it continues to play important physiological roles. nih.govamegroups.org Its distribution is more restricted compared to the widespread expression of Apelin and its receptor, APJ. researchgate.net

Expression in Cardiovascular Tissues (Endothelium, Arteries, Veins)

In the adult human cardiovascular system, Elabela is widely expressed, with notable localization to the vascular endothelium. ahajournals.orgahajournals.org Immunofluorescence staining has confirmed the presence of ELA protein in the endothelial cells of various blood vessels, including coronary, mammary, radial, and pulmonary arteries, as well as the aorta and saphenous and umbilical veins. ahajournals.orgresearchgate.net Generally, the expression of the APELA transcript tends to be higher in arteries than in veins, with the exception of the aorta. ahajournals.orgresearchgate.net The peptide also circulates in human plasma. ahajournals.orgamegroups.org

Table 1: Expression of Elabela/Toddler-11 in Human Cardiovascular Tissues

| Tissue | Expression Level (mRNA/Protein) | Reference |

|---|---|---|

| Arteries | ||

| Coronary Artery | Detected | ahajournals.orgresearchgate.net |

| Mammary Artery | Detected | ahajournals.orgresearchgate.net |

| Radial Artery | Detected | ahajournals.orgresearchgate.net |

| Pulmonary Artery | Detected | ahajournals.orgresearchgate.net |

| Aorta | Detected | ahajournals.orgresearchgate.net |

| Veins | ||

| Saphenous Vein | Detected | ahajournals.orgresearchgate.net |

| Umbilical Vein | Detected | ahajournals.orgresearchgate.net |

| Heart | ||

| Left Ventricle | Lower levels detected | ahajournals.orgresearchgate.net |

| Lung | Lower levels detected | frontiersin.orgahajournals.org |

| Plasma | Detected | ahajournals.orgamegroups.org |

Localization in Renal Tissues

The adult kidney is another primary site of Elabela expression. researchgate.netfrontiersin.org Studies in both humans and rodents have shown high expression levels of ELA in the kidneys. karger.comtandfonline.com Its expression has been predominantly identified in renal tubular epithelial cells. karger.com This localization is consistent with its proposed roles in regulating renal function and maintaining body fluid homeostasis. researchgate.netfrontiersin.org The expression of Elabela in the kidney is significant as it is implicated in the pathophysiology of various kidney diseases, including acute kidney injury and hypertensive kidney damage. frontiersin.org

Table 2: Summary of this compound Expression

| Developmental Stage | Tissue/Cell Type | Key Findings | References |

|---|---|---|---|

| Embryonic | Human Embryonic Stem Cells (hESCs) & iPSCs | Expressed in undifferentiated state; supports self-renewal; downregulated upon differentiation. | frontiersin.orgwikipedia.orggoogle.comnih.govahajournals.org |

| Midline Tissues (Notochord, Neural Tube) | Secreted by notochord to guide angioblast migration; expressed in neural tube. | researchgate.netwikipedia.orggoogle.commdpi.com | |

| Gastrulating Cells | Ubiquitous early expression, becoming axial; promotes mesendodermal cell migration. | researchgate.netbiorxiv.orggoogle.comphoenixbiotech.net | |

| Adult | Cardiovascular System (Endothelium, Arteries, Veins) | Widespread in vascular endothelium; higher expression in arteries vs. veins; circulates in plasma. | ahajournals.orgamegroups.orgahajournals.orgresearchgate.net |

| Renal Tissues (Kidney) | High expression, predominantly in renal tubular epithelial cells. | researchgate.netfrontiersin.orgkarger.comtandfonline.com |

Presence in Circulating Plasma

Elabela (ELA) has been identified and quantified in human plasma, where it circulates at subnanomolar levels. nih.gov Research indicates that both ELA and apelin, another ligand for the apelin receptor (APJ), are present in the plasma of healthy individuals. One study measured the mean concentration of ELA in healthy human plasma to be 0.34 ± 0.03 nmol/L, which was significantly higher than the apelin concentration of 0.26 ± 0.03 nmol/L. nih.gov The presence of these peptides at such low concentrations suggests they may primarily function as local autocrine or paracrine mediators rather than as classical circulating hormones. nih.gov A weak but statistically significant positive correlation (Pearson's r=0.47) has been observed between the plasma concentrations of ELA and apelin. nih.gov

Physiological Regulation of this compound Expression

The expression of the APELA gene, which encodes Elabela (ELA), is tightly regulated both during development and in adult tissues. During embryogenesis, ELA plays a critical role in cardiovascular development. wikipedia.orgfrontiersin.org Its expression, along with its receptor APJ, precedes that of apelin, the other endogenous ligand for the receptor. This temporal difference in expression suggests distinct roles for ELA and apelin during early development, with ELA being essential for processes like gastrulation and initial heart formation. nih.gov

In adults, ELA expression is more restricted compared to the widely distributed apelin and its receptor. researchgate.netnih.gov Significant expression has been identified in the vascular endothelium of both large and small blood vessels, including the coronary, mammary, radial, and pulmonary arteries. nih.govahajournals.org ELA immunoreactivity is specifically localized to the endothelial cells, with no significant presence in vascular smooth muscle or cardiomyocytes. nih.gov High expression is also noted in the adult kidney and prostate. frontiersin.orgresearchgate.net Physiologically, ELA is implicated in the regulation of fluid homeostasis. frontiersin.orgnih.govresearchgate.net

Alterations in this compound Expression in Pathological Conditions

Significant changes in ELA expression have been documented in various disease states, highlighting its potential role in pathophysiology.

Downregulation in Heart Failure and Pulmonary Arterial Hypertension

In the context of pulmonary arterial hypertension (PAH), a consistent finding is the downregulation of ELA. researchgate.net Studies have demonstrated reduced ELA expression in cardiopulmonary tissues from human patients with PAH and in corresponding animal models of the disease. nih.govahajournals.orgnih.govcam.ac.uk Specifically, the number of blood vessels in the lung that stain positive for ELA is significantly lower in PAH patients compared to controls, and APELA mRNA expression is also downregulated in PAH lung tissue. nih.gov

Conversely, in patients with heart failure with reduced ejection fraction (HFrEF), serum Elabela levels have been found to be significantly elevated compared to healthy controls. jucvm.com These elevated levels showed a positive correlation with N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker for the severity of heart failure. jucvm.com This suggests a complex regulation where tissue expression may be downregulated in specific cardiopulmonary diseases like PAH, while circulating levels might increase in systemic conditions like HFrEF, possibly as a compensatory response. jucvm.com

Changes in Acute Kidney Injury and Chronic Kidney Disease

ELA expression is markedly altered in kidney diseases. researchgate.netnih.gov In animal models of acute kidney injury (AKI) induced by ischemia-reperfusion, the expression of ELA in the kidney is significantly reduced. frontiersin.orgimrpress.com In vitro studies have shown that ELA can protect renal tubular cells from injury by inhibiting apoptosis, inflammation, and DNA damage, suggesting its downregulation contributes to AKI pathology. nih.govimrpress.com

In chronic kidney disease (CKD), particularly diabetic kidney disease (DKD), serum ELA levels are inversely correlated with the severity of the disease. karger.com As kidney function deteriorates, evidenced by progression from normal albuminuria to macroalbuminuria and elevated serum creatinine, circulating ELA levels progressively decrease. karger.com A significant negative correlation has been established between serum ELA and the urinary albumin/creatinine ratio (ACR), a marker of kidney damage, and a positive correlation exists with the estimated glomerular filtration rate (eGFR), a measure of kidney function. karger.com

Association with Preeclampsia and Diabetic Retinopathy

ELA levels are also associated with pregnancy-related disorders and diabetic complications. In preeclampsia, a condition characterized by high blood pressure and kidney dysfunction during pregnancy, maternal plasma ELA concentrations are significantly reduced compared to normal pregnancies. imrpress.comviamedica.pl The reduction is more pronounced in severe preeclampsia than in mild cases. imrpress.com Lower plasma ELA levels in these patients are correlated with poorer kidney function (as indicated by higher uric acid, creatinine, and cystatin C) and higher systolic and diastolic blood pressure. imrpress.com

The association between ELA and diabetic retinopathy (DR) is an emerging area of research. One study reported a significant negative correlation between serum ELA levels and the presence of retinopathy in patients with type 2 diabetes. karger.com However, a more recent pilot study found that while not statistically significant, serum ELA levels were highest in the subgroup with proliferative diabetic retinopathy (PDR), the most advanced stage, compared to controls and patients without retinopathy or with non-proliferative disease. nih.govpeerj.com These findings suggest a complex relationship that may vary with the stage and severity of the retinopathy, warranting further investigation. researchgate.net

Data Tables

Table 1: Plasma Concentration and Alterations of this compound in Pathological Conditions

| Condition | Change in Elabela Level | Tissue/Fluid | Key Findings | Citation |

|---|---|---|---|---|

| Healthy Adult | Baseline: 0.34±0.03 nmol/L | Plasma | Concentration is higher than plasma apelin. | nih.gov |

| Pulmonary Arterial Hypertension (PAH) | Downregulated | Cardiopulmonary Tissues | Reduced APELA mRNA and protein in lung tissue. | nih.govnih.gov |

| Heart Failure (HFrEF) | Increased | Serum | Positively correlated with NT-proBNP levels. | jucvm.com |

| Acute Kidney Injury (AKI) | Decreased | Kidney Tissue | Reduced expression in animal models of AKI. | frontiersin.orgimrpress.com |

| Chronic Kidney Disease (Diabetic) | Decreased | Serum | Levels decrease as kidney damage worsens. Negatively correlated with albuminuria. | karger.com |

| Preeclampsia | Decreased | Plasma | Levels are lower in severe vs. mild preeclampsia. Correlated with disease severity. | imrpress.com |

| Diabetic Retinopathy | Variable/Conflicting | Serum | One study reports a negative correlation; another suggests a potential increase in proliferative stages. | karger.comnih.gov |

Physiological Roles and Biological Functions of Elabela/toddler 11

Critical Functions in Embryonic Development

Elabela (ELA), also known as Toddler, is a peptide hormone that plays an indispensable role in embryonic development. oup.comfrontiersin.orgnih.gov Encoded by a gene previously thought to be non-coding, ELA has been identified as a second endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor. oup.comnih.govmdpi.com The ELA/APJ signaling axis is crucial for cardiovascular development, gastrulation, and placental formation. oup.comimrpress.com Its expression is detected in the early stages of gastrulation, even before the expression of apelin, the other APJ ligand, highlighting its unique and early role in embryogenesis. amegroups.org

Heart Development and Cardiogenesis

The formation of a functional heart is one of the most critical events in embryonic development, and Elabela has emerged as a master regulator of this process. researchgate.net The ELA/APJ system is essential for proper heart development, inducing both cardiogenesis (the formation of heart tissue) and vasculogenesis (the formation of the initial vascular network). oup.comnih.govmdpi.com

The development of the heart is intricately linked to the proper formation of the endoderm, an early germ layer. Elabela is indispensable for the correct differentiation of endodermal precursor cells. oup.com This process is fundamental as these endodermal cells guide the overlying cardiac progenitor cells to the heart-forming region of the embryo. oup.comamegroups.org

Research in zebrafish has shown that ELA signaling is essential for the differentiation of the endoderm, marked by the expression of key genes like sox17 and gata5. researchgate.net By activating the APJ receptor, Elabela promotes the migration of myocardial progenitor cells to the anterior lateral plate mesoderm, where they receive the necessary signals for cardiac development. amegroups.orgnih.gov In human embryonic stem cells (hESCs), Elabela potentiates the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial for priming hESCs toward the endoderm lineage. amegroups.orgmdpi.com

Elabela is a direct and potent inducer of cardiogenesis and vasculogenesis. oup.comnih.gov The ELA/APJ signaling pathway activates several downstream cascades to orchestrate the formation of the heart and blood vessels. In human embryonic stem cells, ELA is considered an endogenous secreted growth factor that activates the TGF-β pathway to promote vasculogenesis. mdpi.comnih.gov This pathway involves the phosphorylation of Smad2 and Smad3, which in turn induces the expression of vascular endothelial growth factor (VEGF). amegroups.orgnih.gov

Furthermore, ELA-APJ signaling is critical for guiding angioblasts (endothelial cell precursors) to the midline of the embryo, a key step in forming the first major blood vessels, such as the dorsal aorta. oup.comelifesciences.org This process is not primarily controlled by VEGF, as previously thought, but rather by the intrinsic expression of Apelin receptors on angioblasts, which are activated by Elabela. elifesciences.org The activation of the APJ receptor by Elabela leads to the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, which promotes the development of the vasculature. nih.gov

The critical role of Elabela in heart development is starkly illustrated by gene deletion studies in animal models. In zebrafish, the loss of the ela gene results in severe cardiovascular defects, with embryos developing either a rudimentary heart or no heart at all. oup.comresearchgate.net These mutants exhibit a lack of blood circulation and pericardial edema. researchgate.net This phenotype closely mirrors that of zebrafish lacking the apelin receptor (aplnr), confirming that Elabela is the essential, early ligand for this receptor in the context of heart development. oup.comresearchgate.net

In mice, the deletion of the Apela gene also leads to cardiovascular defects and partial embryonic lethality. mdpi.comnih.gov While the phenotype is of low penetrance, affected mutant embryos show issues with vascular remodeling. nih.gov Specifically, ELA deficiency in mice inhibits the remodeling of blood vessels and suppresses the angiogenic sprouting required to form organized vitelline vessels, the dorsal aorta, and inter-somitic vessels. mdpi.com These findings underscore that the ELA-APJ signaling axis is a conserved and fundamental pathway for cardiac morphogenesis across vertebrates.

Table 1: Phenotypic Consequences of Elabela/Apela Gene Deletion on Embryonic Development

| Model Organism | Key Phenotypes Observed in Gene Deletion Mutants | Affected Processes | Citations |

|---|---|---|---|

| Zebrafish (Danio rerio) | Rudimentary heart or complete absence of heart; severe cardiac dysplasia; impaired endoderm differentiation (reduced sox17, gata5); lack of blood circulation; pericardial edema. | Cardiogenesis, Endoderm Differentiation, Cell Migration | oup.comresearchgate.net |

| Mouse (Mus musculus) | Low penetrance embryonic lethality; cardiovascular defects; impaired blood vessel remodeling and angiogenic sprouting; placental dysfunction (thin labyrinth, poor angiogenesis); preeclampsia-like symptoms (hypertension, proteinuria). | Vasculogenesis, Angiogenesis, Placentation | mdpi.comnih.gov |

Induction of Cardiogenesis and Vasculogenesis

Gastrulation and Mesendodermal Cell Movement Dynamics

Gastrulation is a formative phase in early embryonic development where the three primary germ layers (ectoderm, mesoderm, and endoderm) are organized. Elabela/Toddler is a crucial signal that promotes the complex cell movements during this stage. oup.comnih.gov It is required for the internalization and animal pole-directed migration of mesendodermal cells. nih.gov

Studies in zebrafish have revealed that Elabela functions as a motogen, a factor that promotes cell movement, rather than as a specific chemoattractant that directs migration towards a source. elifesciences.orgnih.gov The migration defects in toddler mutants arise from a reduction in this directed movement. nih.gov A sophisticated "self-generated gradient" model has been proposed, where the Apelin receptor, expressed on the migrating mesodermal cells, has a dual function. biorxiv.orgbiorxiv.org It not only senses the Elabela signal but also acts as a scavenger, internalizing the peptide to create a local gradient that the cells then follow, ensuring robust and directional migration. biorxiv.orgbiorxiv.org This mechanism allows for the precise sculpting of the germ layers during the dynamic process of gastrulation. biorxiv.org

Placental Development and Angiogenesis

Elabela is also a critical hormone for the development of the placenta, the vital organ that facilitates nutrient and gas exchange between the mother and the fetus. researchgate.net It is secreted by the developing conceptus and placenta and is highly concentrated in trophoblasts. oup.com The ELA-APJ signaling pathway enhances placental development by promoting the invasiveness of trophoblast-like cells, a process essential for the proper implantation of the placenta and remodeling of maternal arteries. oup.comimrpress.com

Furthermore, Elabela is a potent inducer of angiogenesis within the placenta. oup.comdergipark.org.tr It inhibits the expression of endothelial cell-specific molecule 1 (Esm1), a gene that can cause defects in angiogenesis. oup.commdpi.com In Elabela-deficient mice, placental development is impaired, characterized by a thin labyrinth layer, poor angiogenesis, and reduced proliferation. mdpi.comdergipark.org.tr These defects in placental vascularization can lead to serious pregnancy complications, and Elabela-deficient mice often exhibit symptoms characteristic of preeclampsia, including hypertension and proteinuria. imrpress.commdpi.com

Table 2: Key Molecular Pathways Influenced by Elabela/Toddler in Embryonic Development

| Developmental Process | Signaling Pathway/Mechanism | Key Downstream Effectors/Markers | Function | Citations |

|---|---|---|---|---|

| Heart & Vessel Formation | TGF-β Pathway | p-Smad2, p-Smad3, VEGF | Primes endoderm differentiation; promotes vasculogenesis. | amegroups.orgmdpi.comnih.gov |

| Heart & Vessel Formation | ERK Signaling | p-ERK1/2 | Induces vascular development. | amegroups.orgnih.gov |

| Gastrulation | Self-Generated Gradient (via Aplnr) | N/A | Guides directional migration of mesendodermal cells. | biorxiv.orgbiorxiv.org |

| Placental Angiogenesis | Esm1 Regulation | Esm1 (inhibited) | Promotes proper angiogenesis. | oup.commdpi.com |

Regulation of Trophoblast Cell Invasiveness

Successful implantation and placentation depend on the controlled invasion of trophoblast cells into the maternal uterine wall. Elabela has been shown to significantly enhance the invasive capacity of trophoblast-like cells. nih.govahajournals.org In vitro studies using human trophoblast cell lines have demonstrated that the addition of Elabela markedly increases their migratory and invasive abilities. globalcardiologyscienceandpractice.com This effect is mediated, at least in part, through the activation of signaling pathways such as the PI3K/AKT/mTOR cascade, which upregulates the expression of matrix metalloproteinases (MMPs) like MMP9, enzymes crucial for breaking down the extracellular matrix and facilitating invasion. actanaturae.ru Some evidence suggests that Elabela's pro-invasive effect might occur through interactions with receptors other than APJ. viamedica.pl By promoting trophoblast invasion, Elabela supports the proper anchoring of the placenta and the establishment of a robust feto-maternal interface. wikipedia.org

Influence on Placental Vascular Network Maturation

A well-developed placental vascular network is essential for the exchange of nutrients, gases, and waste products between the mother and the fetus. Elabela plays a pivotal role in the maturation and remodeling of these blood vessels. In mice, a deficiency in Elabela leads to placentas with thin labyrinths and poor vascularization. jucvm.com The Elabela-APJ signaling axis is critical for vasculogenesis, the formation of new blood vessels. mdpi.com Elabela is thought to promote the normal branching of angiogenesis and the formation of an adequate labyrinthine network by acting in a paracrine manner on fetal endothelial cells. ahajournals.org It appears to suppress the expression of "tip cell" genes, which are involved in the initial sprouting of new vessels, thereby promoting the subsequent pruning and maturation of the vascular network. amegroups.org This controlled development of the placental vasculature is vital for maintaining adequate blood flow and preventing pregnancy complications.

Table 1: Research Findings on Elabela's Role in Placental Development

| Aspect of Placental Development | Effect of Elabela | Observed Mechanism/Pathway | Supporting Evidence |

|---|---|---|---|

| Trophoblast Invasion | Increases invasiveness | Activation of PI3K/AKT/mTOR pathway; Upregulation of MMP9 actanaturae.ru | In vitro studies with human trophoblast cells globalcardiologyscienceandpractice.com |

| Placental Vasculature | Promotes maturation and proper network formation | Suppression of tip cell gene expression; Promotes pruning of vascular network amegroups.org | Studies on Elabela-deficient mice showing poor vascularization jucvm.com |

| Overall Placental Health | Essential for proper development | Supports trophoblast invasion and angiogenesis wikipedia.orgahajournals.org | Elabela deficiency linked to preeclampsia-like symptoms in mice nih.gov |

Embryonic Stem Cell Pluripotency and Self-Renewal Maintenance

Elabela is a significant endogenous growth factor for human embryonic stem cells (hESCs), playing a crucial role in maintaining their defining characteristics of pluripotency and self-renewal. nih.gova-star.edu.sg Undifferentiated hESCs synthesize and secrete Elabela, which then acts in an autocrine and paracrine manner to support their growth and survival. wikipedia.orgnih.gov

The maintenance of hESC self-renewal by Elabela is mediated through the activation of the PI3K/AKT/mTORC1 signaling pathway. wikipedia.orgnih.gov This pathway is fundamental for cell survival, and its activation by Elabela helps to prevent stress-induced apoptosis and promote cell cycle progression in hESCs. nih.govnih.gov Interestingly, this action in hESCs appears to be independent of the APJ receptor, suggesting that Elabela can signal through an alternative cell-surface receptor in this context. nih.govnih.gov Furthermore, the expression of the APELA gene in hESCs is under the direct regulation of the core pluripotency transcription factors POU5F1 (OCT4) and NANOG. wikipedia.org Inhibition of Elabela, either through gene editing or neutralizing antibodies, leads to a reduction in hESC growth, increased cell death, and a loss of pluripotency. nih.gov

Contribution to Skeletal Development and Bone Formation

The influence of the Elabela/APJ signaling axis extends to the development of the skeletal system. imrpress.comoup.com Research, primarily in zebrafish models, has demonstrated that this pathway is involved in both embryonic skeletal development and the subsequent maintenance of bone homeostasis. oup.comresearchgate.net

The mechanism appears to involve the modulation of other critical signaling pathways. The Elabela/APJ pathway has been shown to inhibit the levels of the transcription factor Sox32 in ventrolateral endodermal cells. oup.com This inhibition leads to an upregulation of Pou5f3–Nanog complexes, which in turn may activate the Bone Morphogenetic Protein (BMP) signaling pathway in the mesendoderm. oup.com The BMP signaling pathway is well-established as a fundamental regulator of both embryonic bone development and postnatal bone health. oup.com Through this indirect regulation, the Elabela/APJ pathway contributes to the complex processes of bone formation and homeostasis. mdpi.comimrpress.com

Roles in Adult Physiological Homeostasis

In addition to its critical roles during embryonic and fetal development, Elabela continues to be an important signaling molecule in adult life, contributing to the maintenance of physiological balance, particularly within the cardiovascular system. nih.gov

Cardiovascular System Regulation

Elabela is widely expressed in the adult human cardiovascular system, with its presence detected in the vascular endothelium and circulating in plasma. ahajournals.orgviamedica.pl It exerts significant effects on both the heart and blood vessels, demonstrating a cardiovascular profile comparable, and in some aspects more potent, than the other APJ ligand, apelin. nih.govamegroups.org

Elabela has a positive inotropic effect, meaning it increases the force of myocardial contraction. ahajournals.orgamegroups.org Studies in animal models have shown that administration of Elabela leads to increased cardiac contractility, a higher ejection fraction, and consequently, an enhanced cardiac output. ahajournals.orgahajournals.orgoup.com In isolated rat hearts, Elabela at nanomolar concentrations was found to increase cardiac contractility, an effect associated with the phosphorylation of extracellular signal-regulated kinase (ERK)1/2. amegroups.org

The Elabela-APJ system also appears to play a protective role in the heart. In mouse models of heart failure induced by pressure overload, Elabela treatment was shown to suppress cardiac hypertrophy, fibrosis, and impaired contractility. hippokratia.group.com Mechanistically, Elabela has been shown to downregulate the expression of angiotensin-converting enzyme (ACE) in the heart, counteracting the detrimental effects of the renin-angiotensin system. hippokratia.gr Given these effects, Elabela is considered a crucial regulator of cardiac function and a potential therapeutic target for conditions like heart failure. jucvm.comnih.gov

Table 2: Cardiovascular Effects of Elabela in Adults

| Cardiovascular Parameter | Effect of Elabela | Mechanism/Pathway | Key Findings |

|---|---|---|---|

| Myocardial Contractility | Increases (Positive Inotropic Effect) | Phosphorylation of ERK1/2 amegroups.org | Increased force of contraction in isolated rat hearts and in vivo models ahajournals.orgamegroups.org |

| Cardiac Output | Increases | Increased stroke volume and contractility oup.com | Demonstrated increase in cardiac output in anesthetized rats ahajournals.org |

| Cardiac Remodeling | Suppresses hypertrophy and fibrosis | Downregulation of ACE expression hippokratia.gr | Attenuates cardiac damage in mouse models of heart failure hippokratia.group.com |

| Blood Pressure | Elicits vasodilation | Endothelium-dependent mechanisms | Causes vasodilation in vivo, contributing to blood pressure regulation ahajournals.orgamegroups.org |

Anti-Atherosclerotic and Anti-Oxidative Properties

Renal System Function and Protection

Elabela plays a crucial role in the regulation of fluid homeostasis. nih.govfrontiersin.orgnih.gov It is highly expressed in the adult kidney and is involved in renal excretory functions. nih.govfrontiersin.org In vivo studies have demonstrated that Elabela can increase diuresis and water intake, thereby helping to maintain the body's fluid balance. nih.gov

The mechanism for this regulation appears to involve both central and peripheral pathways. viamedica.pl Centrally, intracerebroventricular injection of Elabela has been shown to activate arginine vasopressin. viamedica.pl Peripherally, in the kidney, Elabela binds to the APJ receptor to activate Gi signaling, which contributes to its effects on fluid regulation. viamedica.plnih.gov

Elabela exhibits significant protective effects against renal ischemia-reperfusion (I/R) injury, a common cause of acute kidney injury (AKI). cumbria.ac.uknih.gov Both the full-length Elabela-32 and its shorter fragment, Elabela-11, have been shown to be effective in this regard. cumbria.ac.uk

The endogenous tubular Elabela-APJ axis plays a pivotal role in regulating renal microvascular blood flow, which is crucial in the context of I/R-induced AKI. nih.gov The protective effects of Elabela in this setting are at least partially mediated through its receptor, APJ. nih.gov

Elabela exerts anti-inflammatory and anti-apoptotic effects in various renal pathologies. In the context of renal I/R injury, Elabela suppresses the production of inflammatory cytokines such as IL-6, ICAM-1, and MCP-1. researchgate.net It also attenuates apoptosis by inhibiting the activation of the DNA damage response. researchgate.net

The anti-apoptotic effects of Elabela are mediated, at least in part, through the PI3K/Akt signaling pathway. nih.gov Studies have shown that Elabela can reduce apoptosis and restore the proliferation of renal tubular cells subjected to injury. nih.gov

In models of diabetic nephropathy, Elabela has been shown to reduce renal inflammation and fibrosis. frontiersin.org It also protects against podocyte injury by upregulating the expression of synaptopodin and podocin through the PI3K/AKT/mTOR signaling pathway. frontiersin.org Furthermore, Elabela can reduce the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) in the kidney, thereby mitigating oxidative stress. frontiersin.org In cases of hypertensive kidney damage, Elabela antagonizes the renin-angiotensin system, leading to reduced blood pressure and attenuation of glomerular and tubular injury. frontiersin.org

Interestingly, some studies suggest that the protective role of Elabela in renal I/R injury might be independent of the APJ receptor, hinting at the involvement of other, yet unknown, receptors. frontiersin.org

Protective Effects Against Ischemia-Reperfusion Injury

Modulation of Metabolic Processes (e.g., Food Intake)

Elabela/Toddler (ELA) is recognized for its influence on various physiological functions, including the regulation of metabolic processes. dergipark.org.tr Research indicates that ELA plays a role in controlling food consumption and fluid balance. dergipark.org.trnih.gov In adult rats, ELA has been shown to reduce food intake. nih.gov This effect is thought to be mediated through central mechanisms in the brain, involving the activation of corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP). nih.gov The apelinergic system, which includes ELA and the APJ receptor, is known to have diverse physiological effects on the regulation of fluid balance, food consumption, and glucose metabolism. dergipark.org.tr

While both ELA and the other APJ receptor ligand, apelin, are involved in metabolic regulation, they sometimes exhibit different or more potent effects. For instance, ELA has been noted to affect fluid homeostasis by increasing diuresis and water intake in adult rats. nih.govviamedica.pl The complexity of metabolism involves both the breakdown of nutrients (catabolism) and the building and repair of the body (anabolism), processes that are tightly regulated to maintain homeostasis. betterhealth.vic.gov.au The consumption of ultra-processed foods, which are often high in sugars and fats, is linked to adverse health outcomes and can trigger inflammatory responses that lead to metabolic disruptions like insulin (B600854) resistance. mdpi.com ELA's role in this complex network is still under investigation, but its influence on appetite and fluid balance positions it as a significant peptide in metabolic control. nih.govnih.gov

Broad Anti-inflammatory and Anti-Apoptotic Cellular Effects

Elabela demonstrates significant anti-inflammatory and anti-apoptotic properties across various tissues and disease models. karger.comunipa.it These protective effects are crucial for maintaining tissue integrity and function, particularly under conditions of stress or injury.

The anti-apoptotic function of ELA is mediated through the activation of several key signaling pathways. Studies have shown that ELA can activate the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, which are classic anti-apoptotic cascades that promote cell survival and growth. unipa.itmdpi.com For instance, ELA-11 protects the heart from apoptosis induced by oxidative stress via the ERK/MAPK and PI3K/AKT pathways. unipa.it In a model of type 1 diabetes, ELA was found to exert an anti-apoptotic effect in podocytes, protecting against diabetic nephropathy through the PI3K/AKT/mTOR signaling pathway. mdpi.com Furthermore, ELA can inhibit apoptosis by modulating the expression of apoptotic proteins, such as reducing levels of caspase-3 and the pro-apoptotic protein Bax, while increasing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

ELA's anti-inflammatory actions have been observed in multiple contexts. In kidney ischemia-reperfusion (I/R) injury models, ELA treatment markedly reduces the inflammatory response. karger.com It has also been shown to have anti-inflammatory effects in vascular smooth muscle cells, endothelial cells, and macrophages. medrxiv.org For example, ELA-21 alleviates vascular remodeling through its anti-inflammatory and anti-oxidative effects. unipa.it In rat aortic adventitial fibroblasts, ELA exhibits anti-inflammatory and antioxidant effects in response to angiotensin II. mdpi.com

The table below summarizes key research findings on the anti-inflammatory and anti-apoptotic effects of Elabela.

| Effect | Model/Tissue | Key Findings | Signaling Pathway | Citation(s) |

| Anti-Apoptotic | Heart (oxidative stress) | Protects cardiomyocytes from apoptosis. | ERK/MAPK, PI3K/AKT | unipa.it |

| Anti-Apoptotic | Podocytes (in diabetic mice) | Reduces apoptosis of podocytes, offering nephroprotection. | PI3K/AKT/mTOR | mdpi.com |

| Anti-Apoptotic | Kidney (I/R Injury) | Inhibits cellular apoptosis and DNA damage. | --- | frontiersin.org |

| Anti-Apoptotic | Renal Tubular Epithelial Cells | Significantly inhibits apoptosis induced by I/R or adriamycin. | --- | frontiersin.org |

| Anti-Inflammatory | Kidney (I/R Injury) | Markedly reduces the inflammatory response. | --- | karger.com |

| Anti-Inflammatory | Vascular Smooth Muscle Cells | Demonstrates anti-inflammatory effects. | --- | medrxiv.org |

| Anti-Inflammatory | Diabetic Mice | Inhibited renal inflammatory responses. | --- | frontiersin.org |

| Anti-Inflammatory | Rat Aortic Fibroblasts | Exhibits anti-inflammatory effects in response to Angiotensin II. | FGF21-ACE2 | mdpi.com |

Involvement in Tissue Regeneration and Repair Mechanisms

Elabela plays a pivotal role in tissue regeneration and repair by promoting essential cellular processes such as cell proliferation, migration, and angiogenesis (the formation of new blood vessels). researchgate.netactanaturae.ru These functions are critical for healing damaged tissues and restoring their normal architecture and function.

ELA's involvement in regeneration is prominently observed in the cardiovascular and renal systems. researchgate.netfrontiersin.org It is essential for normal heart development and angiogenesis. researchgate.net Studies show that ELA gene therapy can enhance angiogenesis following a myocardial infarction by activating pathways like VEFG/VEGFR2. researchgate.net In the context of kidney injury, ELA has protective effects against ischemia-reperfusion damage through its anti-fibrotic actions, suppressing markers like TGF-β1, fibronectin, and collagen. karger.com Specifically, both ELA-32 and ELA-11 have been shown to inhibit renal fibrosis and macrophage infiltration following I/R injury. frontiersin.org

The regenerative capacity of ELA also extends to stem cells. ELA promotes the proliferation and migration of mesenchymal stem cells (MSCs), which are crucial for tissue repair. actanaturae.ruactanaturae.ru This effect is dependent on the APJ receptor and involves the activation of the PI3K/AKT pathway. actanaturae.ru By boosting the viability and migratory ability of MSCs, ELA can enhance their therapeutic potential in regenerative medicine. actanaturae.ruactanaturae.ru For instance, ELA promotes the movement of mesendodermal cells during zebrafish gastrulation, a fundamental process in embryonic development. actanaturae.ruactanaturae.ru

The table below details research findings on Elabela's role in tissue regeneration and repair.

| Process | Model/Tissue | Key Findings | Signaling Pathway | Citation(s) |

| Angiogenesis | Post-Myocardial Infarction | Enhances angiogenesis. | VEFG/VEGFR2 | researchgate.net |

| Angiogenesis | Human Umbilical Vein Endothelial Cells | Induces angiogenesis. | APJ signaling | karger.com |

| Cell Proliferation | Mesenchymal Stem Cells (MSCs) | Boosts MSC proliferation and viability. | METTL3/PI3K/AKT | actanaturae.ru |

| Cell Migration | Mesenchymal Stem Cells (MSCs) | Enhances MSC migration in an APJ-dependent manner. | METTL3/PI3K/AKT | actanaturae.ruactanaturae.ru |

| Anti-Fibrosis | Kidney (I/R Injury) | Inhibits renal fibrosis and expression of fibrotic markers. | --- | karger.comfrontiersin.org |

| Cardiac Repair | Infarcted Heart | Promotes cardiomyocyte proliferation and limits cardiac fibrosis. | --- | unipa.it |

| Vascular Remodeling | --- | ELA-21 alleviates vascular remodeling. | --- | unipa.it |

Evolutionary Conservation and Comparative Biology of Elabela/toddler 11

Phylogenetic Analysis of Elabela/Toddler-11 Sequences Across Species

Phylogenetic analysis of the gene encoding Elabela reveals that it is highly conserved among vertebrates. researchgate.netembopress.org The gene, initially mistaken for a long non-coding RNA, contains a conserved open reading frame (ORF) that codes for a precursor protein of 54 amino acids in humans. researchgate.netmdpi.com This pre-proprotein contains a 22-amino acid signal sequence that is cleaved to produce the mature, active forms of the peptide, such as ELA-32, ELA-21, and ELA-11. frontiersin.orgmdpi.commdpi.com

The most striking feature of Elabela's sequence is the extreme conservation of its C-terminus. mdpi.com Across a wide range of vertebrate species, the last 13 amino acids of the peptide are nearly invariant. researchgate.netoup.compsu.edu This region, along with two conserved cysteine residues that can form a disulfide bridge, is considered critical for its biological activity, including binding to its receptor. mdpi.comnih.gov This high degree of sequence preservation suggests a strong evolutionary pressure to maintain its function. nih.gov Sequence alignment studies comparing Elabela orthologs from fish, amphibians, reptiles, birds, and mammals demonstrate this remarkable conservation. researchgate.net For instance, the sequence similarity for the apelin receptor (APJ), to which Elabela binds, is over 90% between humans, mice, and rats. mdpi.commdpi.com

The table below provides a comparative view of the Elabela precursor protein sequence across several vertebrate species, illustrating the conserved regions.

| Species | Common Name | Elabela Precursor Protein Sequence (Illustrative Alignment) |

|---|---|---|

| Homo sapiens | Human | MGLGVSWLPLLLLLSLCALLGQRPVNL TMRRKL RKHNCLQRRCMPLHSRVPFP |

| Mus musculus | Mouse | MGLRVSWLPLLLLLSLCALPGQRPVNL TMRRKL RKHNCLQRRCMPLHSRVPFP |

| Rattus norvegicus | Rat | MGLRVSWLPLLLLLSLCALPGQRPVNL TMRRKL RKHNCLQRRCMPLHSRVPFP |

| Gallus gallus | Chicken | MGLCVLWLPLLLLLSLCALPGQRPVNL TMRRKL RKHNCLQRRCMPLHSRVPFP |

| Xenopus tropicalis | Western Clawed Frog | MGLRVLWLPLLLLLSLCALPGQRPVNL TMRRKL RKHNCLQRRCMPLHSRVPFP |

| Danio rerio | Zebrafish | MGLRVLWLPLLLLLSLCALPGQRPVNL TMRRKL RKHNCLQRRCMPLHSRVPFP |

Note: The sequences presented are simplified for illustrative alignment of the conserved core regions. Actual precursor sequences may have slight variations. The C-terminal region (starting from RKHNCL) shows near-perfect conservation.

Cross-Species Functional Conservation

The high degree of sequence conservation of Elabela/Toddler is mirrored by its profound functional conservation across vertebrate species. nih.gov Originally identified through genetic studies in zebrafish (Danio rerio), Elabela was shown to be essential for the proper migration of mesendodermal cells during gastrulation and for the subsequent development of the heart. frontiersin.orgmdpi.comnih.gov Zebrafish embryos lacking a functional Elabela gene exhibit severe defects in heart formation, a phenotype that strikingly resembles that of embryos lacking the apelin receptor (APJ/APLNR). mdpi.comcdnsciencepub.com This finding provided the initial evidence that Elabela acts through this receptor. oup.comnih.gov

Subsequent research has confirmed that the Elabela-APJ signaling pathway is not unique to fish but is a conserved module in other vertebrates, including mammals. nih.govresearchgate.net Studies using mammalian models have demonstrated that Elabela performs analogous and additional functions in adulthood. For example, in rats, Elabela is involved in regulating fluid homeostasis, including water intake and diuresis. nih.gov In mice, loss of the Elabela gene results in cardiovascular malformations and a significant degree of embryonic lethality, underscoring its critical role in mammalian development. nih.gov

Furthermore, the cellular and physiological effects of Elabela are conserved. In cultured human umbilical vein endothelial cells, Elabela promotes angiogenesis (the formation of new blood vessels). nih.govresearchgate.net This pro-angiogenic function is consistent with its role in vascular development during embryogenesis. viamedica.pl Experiments have also shown that Elabela can induce the relaxation of mouse aortic blood vessels, indicating a role in regulating blood pressure. nih.govresearchgate.netviamedica.pl The ability of exogenously administered Elabela to rescue developmental defects in Elabela-deficient zebrafish further solidifies the conserved nature of its signaling activity. cdnsciencepub.com

The table below summarizes key research findings that highlight the functional conservation of Elabela across different species.

| Species/System | Key Research Finding | Primary Function Demonstrated | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Knockout of the Elabela gene leads to failed heart development and defects in mesendodermal cell migration. | Embryonic Development (Cardiogenesis, Gastrulation) | mdpi.comnih.govcdnsciencepub.com |

| Mouse (Mus musculus) | Gene knockout causes cardiovascular malformations and partial embryonic lethality. | Embryonic Development, Cardiovascular Function | nih.gov |

| Mouse (Mus musculus) | Administration of Elabela induces relaxation of aortic blood vessels. | Vascular Tone Regulation | nih.govviamedica.pl |

| Rat (Rattus norvegicus) | Central administration of Elabela affects water intake and diuresis. | Fluid Homeostasis | nih.gov |

| Human (in vitro) | Elabela stimulates angiogenesis in human umbilical vein endothelial cells (HUVECs). | Angiogenesis | nih.gov |

| Mammalian Cell Lines (CHO, HEK293) | Elabela binds to and activates the human apelin receptor (APJ), stimulating downstream signaling pathways (e.g., ERK1/2 phosphorylation) and receptor internalization. | Receptor Binding and Signal Transduction | nih.govresearchgate.net |

Advanced Research Methodologies and Experimental Models in Elabela/toddler 11 Studies

In Vivo Model Systems

In vivo models are crucial for understanding the complex, systemic effects of Elabela in a living organism. Researchers utilize both genetic and pharmacological models to probe the peptide's function.

Genetic models are fundamental to defining the endogenous role of a gene and its protein product. By altering the gene that codes for Elabela (APELA), scientists can observe the resulting physiological changes.

The zebrafish (Danio rerio) has been a cornerstone model in Elabela research, largely due to its external and transparent embryonic development, which allows for real-time observation of organogenesis. dovepress.comsynthego.combiobide.com The initial discovery of Elabela's essential role in heart development was made in zebrafish. ahajournals.org

Mutation and Knockout Studies: Loss-of-function mutations in the APELA gene in zebrafish result in severe developmental defects. Embryos lacking a functional Elabela protein exhibit a phenotype characterized by the absence of a heart or the presence of only a rudimentary one, a condition similar to that seen in zebrafish lacking the apelin receptor. ahajournals.org This finding was critical in identifying Elabela as a second endogenous ligand for this receptor. Modern gene-editing techniques like CRISPR-Cas9 are now used to create precise knockout zebrafish models to study specific gene functions. synthego.com

Morpholino Knockdown: Morpholinos, which are synthetic molecules that can block gene expression, have been used to transiently suppress APELA function in zebrafish embryos. This approach provides a rapid method for studying the immediate effects of Elabela loss, confirming its critical role in early cardiac development. ahajournals.org

Table 1: Summary of Zebrafish Genetic Models in Elabela Research

| Model Type | Methodology | Key Research Finding | Reference |

|---|---|---|---|

| Loss-of-Function Mutant | Identification of zebrafish with natural or induced mutations in the APELA gene. | Demonstrated that Elabela is essential for gastrulation and the proper development of the heart. | ahajournals.org |

| Morpholino Knockdown | Injection of morpholino oligomers into embryos to block APELA mRNA translation. | Confirmed the phenotype of failed heart development upon Elabela suppression, solidifying its role as a crucial developmental peptide. | ahajournals.org |

| CRISPR-Cas9 Knockout | Targeted gene disruption to create a stable germline knockout of the APELA gene. | Allows for the study of Elabela's role in later developmental stages and adult physiology in a controlled genetic background. | synthego.com |

While zebrafish are excellent for developmental studies, mammalian models are necessary to understand Elabela's function in a system more analogous to human physiology. mdpi.com

Knockout Mice: Mice with a targeted deletion of the Apela gene have been developed. Studies on these animals have revealed that while Elabela may not be essential for initial heart development in mammals as it is in zebrafish, it plays other critical roles. For instance, pregnant Apela knockout mice develop symptoms resembling preeclampsia, including elevated blood pressure and proteinuria, indicating a vital function for Elabela in maternal cardiovascular adaptations during pregnancy. d-nb.info

Disease Models: Rodent models of human diseases are used to study changes in Elabela expression and the effects of its manipulation. In rat models of pulmonary arterial hypertension (PAH), such as those induced by monocrotaline (B1676716) or Sugen/hypoxia, the expression of Elabela in cardiopulmonary tissues is significantly reduced. ahajournals.orgahajournals.orgahajournals.orgcam.ac.uk Similarly, in rat models of myocardial infarction, Elabela has been studied for its potential role in cardiac repair and remodeling. researchgate.nethippokratia.gr

These studies involve administering synthetic Elabela peptides to animal models to investigate the peptide's acute and chronic physiological effects. This approach is particularly useful for exploring the therapeutic potential of Elabela.

Cardiovascular Effects: In anesthetized rats, the administration of exogenous Elabela has been shown to produce significant cardiovascular effects. ahajournals.orgnih.gov These include increased cardiac contractility, a higher ejection fraction, and increased cardiac output. ahajournals.orgcam.ac.uknih.gov Furthermore, Elabela induces vasodilation, an effect comparable to that of apelin. ahajournals.orgahajournals.org

Disease Model Rescue: A key finding from pharmacological studies is Elabela's ability to mitigate disease pathology. In the monocrotaline rat model of pulmonary arterial hypertension, treatment with exogenous Elabela attenuated the development of the disease, reducing right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary vascular remodeling. ahajournals.orgahajournals.orgresearchgate.netresearchgate.net

Table 2: Selected Findings from Pharmacological Intervention Studies in Rats

| Animal Model | Peptide Administered | Observed Physiological Effect | Reference |

|---|---|---|---|

| Healthy Anesthetized Rat | ELA-32 | Increased cardiac contractility, cardiac output, and stroke volume; induced vasodilation. | ahajournals.orgnih.gov |

| Monocrotaline-Induced Pulmonary Hypertension Rat | ELA-32 | Attenuated the increase in right ventricular systolic pressure and right ventricular hypertrophy. Reduced pulmonary vascular remodeling. | ahajournals.orgresearchgate.net |

| Myocardial Ischemia-Reperfusion Injury Rat | ELA peptide | Reduced cardiac interstitial fibrosis and promoted angiogenesis. | researchgate.net |

Genetic Manipulation Models

Zebrafish Genetic Models (e.g., Mutation, Morpholino)

In Vitro Cellular and Biochemical Assays

In vitro assays provide a controlled environment to dissect the molecular mechanisms of Elabela's interaction with its receptor and the subsequent cellular signaling events.

Receptor binding assays are essential for confirming that Elabela directly interacts with the apelin receptor (APJ) and for quantifying the strength of this interaction.